molecular formula C20H22O B096792 Asperenone CAS No. 18810-05-4

Asperenone

Cat. No. B096792
CAS RN: 18810-05-4
M. Wt: 278.4 g/mol
InChI Key: KMNUJIARVHVQCF-SVCWYOIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asperenone is a natural product that belongs to the class of polyketides. It is produced by a fungus called Aspergillus niger and has been found to possess several biological activities. In recent years, there has been a growing interest in the synthesis and study of asperenone due to its potential applications in various fields such as medicine, agriculture, and industry.

Scientific Research Applications

Inhibition of Lipoxygenase and Platelet Aggregation

Asperenone, isolated from the fermented broth of Aspergillus niger, has been identified as an inhibitor of soybean 15-lipoxygenase (15-LOX) and human platelet aggregation. Research conducted by Rao et al. (2002) established the IC50 values against 15-LOX and human platelet aggregation as 0.3 mM and 0.23 mM, respectively. This suggests potential applications of Asperenone in managing conditions related to inflammation and thrombosis (Rao et al., 2002).

Enhancement of Asperenone Production

Efforts have been made to enhance the production of Asperenone, considering its biological activity. Chidananda et al. (2008) reported the successful enhancement of Asperenone production in Aspergillus niger through strain improvement techniques like UV and nitrous acid mutagenesis. The study highlighted a mutant strain that produced a 670-fold increase in Asperenone over the parent strain, indicating the feasibility of large-scale production for broader applications (Chidananda et al., 2008).

properties

CAS RN

18810-05-4

Product Name

Asperenone

Molecular Formula

C20H22O

Molecular Weight

278.4 g/mol

IUPAC Name

(4E,6E,8E,10E,12E)-8-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one

InChI

InChI=1S/C20H22O/c1-3-20(21)17-11-10-13-18(2)12-6-4-7-14-19-15-8-5-9-16-19/h4-17H,3H2,1-2H3/b6-4+,13-10+,14-7+,17-11+,18-12+

InChI Key

KMNUJIARVHVQCF-SVCWYOIUSA-N

Isomeric SMILES

CCC(=O)/C=C/C=C/C(=C/C=C/C=C/C1=CC=CC=C1)/C

SMILES

CCC(=O)C=CC=CC(=CC=CC=CC1=CC=CC=C1)C

Canonical SMILES

CCC(=O)C=CC=CC(=CC=CC=CC1=CC=CC=C1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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